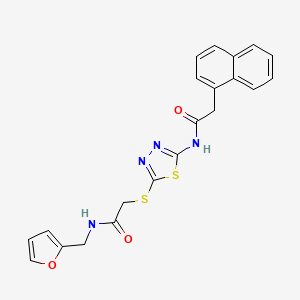

N-(furan-2-ylmethyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

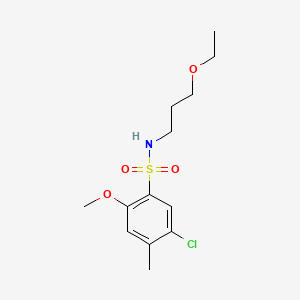

The compound "N-(furan-2-ylmethyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide" is a complex organic molecule that appears to be a derivative of naphtho-furan and thiadiazole. The structure suggests the presence of multiple functional groups, including an acetamide, furan, thiadiazole, and a thioether linkage. This compound is likely to exhibit interesting chemical and physical properties due to the presence of these diverse functional groups and the potential for aromatic interactions.

Synthesis Analysis

The synthesis of related naphtho-furan derivatives has been described in the literature. For instance, the synthesis of N-(naphthalen-2-yl)furan-2-carboxamide was achieved by condensing naphthalen-2-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 to obtain the corresponding thioamide . Similarly, a series of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives were synthesized using a one-pot three-component synthesis involving 2-naphthol, aldehydes, and amides in the presence of DBU as a catalyst . These methods provide a foundation for the synthesis of the compound , although the exact synthetic route for this specific compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of naphtho-furan derivatives is characterized by the fusion of a naphthalene ring with a furan ring, which can lead to interesting electronic and steric properties. Quantum chemical calculations have been used to substantiate the formation mechanisms of such compounds . The presence of a thiadiazole ring in the compound of interest adds to the complexity of the molecular structure, potentially affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The reactivity of naphtho-furan derivatives typically involves electrophilic substitution reactions at the furan ring, as seen in the synthesis of 2-(furan-2-yl)naphtho[2,1-d][1,3]thiazole, where reactions such as nitration, bromination, formylation, and acylation occurred exclusively at the 5-position of the furan ring . This suggests that the furan ring in the compound of interest may also be a site for electrophilic substitution, although the presence of other functional groups could influence the reactivity pattern.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not explicitly detailed in the provided papers. However, the presence of multiple aromatic systems and heteroatoms in the compound suggests it may have significant UV-Vis absorbance, which could be useful in photochromic applications, as seen in related naphthofurans and naphthothiazoles . The compound's solubility, melting point, and stability would be influenced by the interplay of its functional groups and overall molecular architecture.

科学的研究の応用

Synthesis and Anti-HIV Activity

Research has focused on synthesizing derivatives with potential anti-HIV activity. A study by Zhan et al. (2009) evaluated a series of thiadiazol-5-ylthio acetamide (TTA) derivatives as inhibitors of HIV-1, revealing compounds with potent inhibitory effects on HIV-1 replication, demonstrating improved or comparable activity to known inhibitors like NVP and DLV. The structure-activity relationships were explored, supported by docking studies, highlighting the potential of such compounds in HIV treatment strategies (Zhan et al., 2009).

Photochromic Applications

Aiken et al. (2014) investigated 5-hydroxy substituted naphthofurans and naphthothiazoles, focusing on their application as precursors to photochromic benzochromenes. They reported the synthesis of derivatives that form red-colored photomerocyanines upon UV-irradiation, with varying persistence, indicating their potential use in photochromic materials (Aiken et al., 2014).

Molecular Properties and Reactivity

Oftadeh et al. (2013) conducted a density functional theory (DFT) study on acetamide derivatives, including those similar to the compound of interest, analyzing their local molecular properties and reactivity as anti-HIV drugs. They focused on the Fukui functions and the interaction energies between these compounds and biological molecules, providing insights into the molecular basis of their potential therapeutic actions (Oftadeh et al., 2013).

Synthesis and Reactivity of Benzothiazole Derivatives

Aleksandrov et al. (2017) explored the synthesis and reactivity of benzothiazole derivatives, including procedures to obtain N-(1-Naphthyl)furan-2-carboxamide and its subsequent conversion to thioamide and then to benzothiazole. This research underscores the versatility and potential of furan and naphthalene derivatives in synthesizing compounds with varied biological and chemical properties (Aleksandrov et al., 2017).

特性

IUPAC Name |

N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3S2/c26-18(11-15-7-3-6-14-5-1-2-9-17(14)15)23-20-24-25-21(30-20)29-13-19(27)22-12-16-8-4-10-28-16/h1-10H,11-13H2,(H,22,27)(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHMXOBLUKDNRSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2550703.png)

![5,5,7,7-Tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2550705.png)

![{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl phenyl sulfone](/img/structure/B2550708.png)

![[2-Bromo-4-(ethylsulfanyl)phenyl]methanol](/img/structure/B2550709.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2550712.png)

![N-[1-(4-Fluorophenyl)-3-hydroxy-2-methylpropan-2-yl]prop-2-enamide](/img/structure/B2550713.png)

![2-Methyl-1-(pyrido[3,4-d]pyrimidin-4-ylamino)-3-thiophen-3-ylpropan-2-ol](/img/structure/B2550721.png)

![1-Methyl-3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2550722.png)

![2,2,2-Trifluoro-N-[1-(2,2,2-trifluoroacetyl)piperidin-3-yl]ethanimidoyl chloride](/img/structure/B2550726.png)